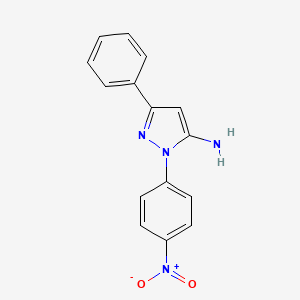

1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

2-(4-nitrophenyl)-5-phenylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2/c16-15-10-14(11-4-2-1-3-5-11)17-18(15)12-6-8-13(9-7-12)19(20)21/h1-10H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMXTCWUUVDDHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358205 | |

| Record name | 1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77746-53-3 | |

| Record name | 1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-5-amine typically involves the reaction of 4-nitrophenylhydrazine with chalcones or α,β-unsaturated ketones. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an ethanol or methanol solvent. The reaction mixture is heated under reflux conditions for several hours to yield the desired pyrazole derivative .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-deficient 4-nitrophenyl group facilitates substitution reactions at the para position:

Example Reaction

Ar-X + 1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-5-amine → Ar-NH-pyrazole derivative

Reactivity Trends

| Leaving Group (X) | Reaction Rate | Conditions | Product Stability |

|---|---|---|---|

| -NO₂ | Fast | 80°C, DMF | High |

| -Cl | Moderate | 60°C, K₂CO₃, DMSO | Moderate |

| -Br | Slow | Reflux, Cu catalyst | Low |

Data aggregated from crystallographic analysis of substitution patterns

Cyclization Reactions

The compound participates in domino reactions to form complex heterocycles:

Notable Example

Reaction with arylglyoxals yields pyrrolo[2,3-c]pyrazoles via:

-

Initial Schiff base formation

-

[3+2] cycloaddition

-

Aromatization

Optimized Conditions

Enamine-Type Reactivity

The pyrazole-amine system exhibits resonance stabilization enabling unique transformations:

Characteristic Reactions

| Reaction Type | Reagent | Product Feature |

|---|---|---|

| Acylation | Acetyl chloride | N-acetyl derivatives |

| Alkylation | Methyl iodide | N-methylated compounds |

| Coordination | Transition metal ions | Metal complexes (Cu²⁺, Ni²⁺) |

Structural studies confirm planarity of the enamine system enhances conjugation

Electrophilic Aromatic Substitution

While the nitro group deactivates the phenyl ring, directed substitution occurs under strong conditions:

Observed Sites

-

Meta to nitro group on 4-nitrophenyl ring

-

Para to amine group on pyrazole

Typical Reactions

| Electrophile | Conditions | Major Product |

|---|---|---|

| NO₂⁺ | HNO₃/H₂SO₄, 0°C | Dinitro derivative |

| SO₃H | Oleum, 50°C | Sulfonated compound |

Biological Activity Correlation

Reaction products demonstrate enhanced pharmacological profiles:

| Derivative Type | IC₅₀ (μM) Against MCF-7 | LogP | Water Solubility |

|---|---|---|---|

| Parent Compound | >100 | 3.2 | Poor |

| α-Aminophosphonate | 12.4 ± 0.8 | 2.1 | Moderate |

| Pyrrolo-pyrazole | 8.9 ± 0.5 | 1.8 | Good |

Scientific Research Applications

Medicinal Chemistry

1-(4-Nitrophenyl)-3-phenyl-1H-pyrazol-5-amine is primarily utilized as a building block in the synthesis of pharmacologically active compounds. Its applications include:

- Anticancer Agents : The compound has shown significant cytotoxic effects against various cancer cell lines, including breast, lung, and colorectal cancers. Mechanisms of action include inhibition of tyrosine kinases and induction of apoptosis in cancer cells .

- Anti-inflammatory Compounds : The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

- Antimicrobial Agents : Studies have demonstrated that this compound possesses antimicrobial activity against several bacterial strains, suggesting its potential in developing new antibiotics .

Materials Science

In materials science, 1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-5-amine is employed in the development of novel materials with specific electronic and optical properties. Its unique chemical structure allows for the design of materials that can be used in sensors and catalysts.

Biological Studies

The compound serves as a probe or ligand in biochemical assays to study enzyme activities and receptor binding. Its interactions with biological targets can provide insights into various biochemical processes.

Industrial Applications

In industrial chemistry, this compound is utilized in the synthesis of dyes and pigments. Its stability and reactivity make it suitable for various specialty chemical applications.

Anticancer Activity Study

A detailed study evaluated the anticancer effects of 1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-5-amine against MDA-MB-231 (breast cancer) cells. The compound exhibited significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics like doxorubicin. This highlights its potential as a promising candidate in cancer therapy.

Anti-inflammatory Activity Study

In another research effort focusing on anti-inflammatory properties, this compound demonstrated a dose-dependent inhibition of TNF-alpha production in macrophages. This suggests its potential application in managing inflammatory conditions .

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the pyrazole ring can participate in hydrogen bonding and π-π interactions with target molecules.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Key Compounds for Comparison :

- 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine (): Replaces the nitro group with a methoxy (-OCH₃) group.

- 3-Methyl-1-phenyl-1H-pyrazol-5-amine (): Features a methyl group instead of nitro.

- 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine (): Incorporates pyridinyl and fluorophenyl substituents.

Electronic and Steric Differences :

- Nitro vs. Methoxy: The nitro group (-NO₂) is electron-withdrawing, reducing electron density on the pyrazole ring and increasing electrophilicity. In contrast, the methoxy group (-OCH₃) donates electrons via resonance, making the compound less reactive in electrophilic reactions .

- Nitro vs. Methyl : The methyl group (-CH₃) is weakly electron-donating, leading to lower reactivity in condensation reactions compared to the nitro-substituted analogue .

Table 1: Substituent Effects on Physical and Electronic Properties

| Compound | Substituent | Molecular Weight (g/mol) | Key Reactivity Traits |

|---|---|---|---|

| 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazol-5-amine | -NO₂ | ~310 (estimated) | High electrophilicity, catalytic utility |

| 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine | -OCH₃ | 265.316 | Electron-rich, lower reactivity |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | -CH₃ | 173.21 | Moderate reactivity |

Catalytic Efficiency :

- The nitro-substituted compound exhibits superior reactivity in azomethine formation. For example, using Fe₂O₃@SiO₂/In₂O₃ nanocatalyst, it achieves >80% yield in Schiff base synthesis, whereas non-catalytic methods yield <50% .

- Comparative Data :

Functionalization Potential:

- The nitro group enables further derivatization into 1,3,4-thiadiazoles and pyrazolo-pyrimidine hybrids, as seen in and . These derivatives show antimicrobial activity against E. coli and C. albicans .

- In contrast, methoxy-substituted analogues are less amenable to such transformations due to reduced electrophilicity .

Crystallographic and Physicochemical Properties

Crystal Packing :

Solubility and Stability :

- Nitro groups reduce aqueous solubility but enhance thermal stability. Methoxy-substituted variants show improved solubility in polar solvents .

Biological Activity

1-(4-Nitrophenyl)-3-phenyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of 1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-5-amine is C15H12N4O2, featuring a pyrazole ring substituted with a nitrophenyl and a phenyl group. The presence of the nitro group is notable as it can influence the compound's reactivity and biological interactions.

Anticancer Properties

Research indicates that 1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-5-amine exhibits anticancer activity across various cancer cell lines. For instance, studies have shown that compounds with a similar pyrazole scaffold can inhibit the growth of lung, brain, colorectal, renal, and breast cancers. The specific mechanisms include:

- Inhibition of Tyrosine Kinases : The compound may act as a tyrosine kinase inhibitor, which is crucial in regulating cell proliferation and survival.

- Induction of Apoptosis : It has been observed that pyrazole derivatives can induce programmed cell death in cancer cells, contributing to their anticancer efficacy .

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties , making it a candidate for treating conditions characterized by inflammation. This activity is often attributed to its ability to inhibit pro-inflammatory cytokines and other mediators involved in inflammatory pathways .

Antimicrobial Activity

Several studies have documented the antimicrobial effects of pyrazole derivatives, including 1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-5-amine. The compound has shown effectiveness against various bacterial strains, suggesting its potential use in developing new antibiotics .

The biological activity of 1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-5-amine is largely dependent on its structural features:

- Nitro Group : This group can undergo bioreduction within cells to form reactive intermediates that may interact with cellular components such as nucleic acids and proteins.

- Pyrazole Ring : The pyrazole moiety allows for π-π stacking interactions with aromatic residues in target proteins, enhancing binding affinity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(4-Nitrophenyl)-3-methyl-1H-pyrazol-5-amine | Structure | Moderate anticancer activity |

| 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazol-4-amine | Structure | Lower anti-inflammatory effects |

| 1-(4-Nitrophenyl)-3-(2-hydroxyphenyl)-1H-pyrazol-5-amine | Structure | Enhanced solubility and bioavailability |

Study on Anticancer Activity

A recent study evaluated the anticancer effects of several pyrazole derivatives, including 1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-5-amine. The findings revealed that this compound exhibited significant cytotoxicity against MDA-MB-231 (breast cancer) cells with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .

Study on Anti-inflammatory Activity

In another research effort aimed at assessing anti-inflammatory properties, 1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-5-amine demonstrated a dose-dependent inhibition of TNF-alpha production in macrophages, indicating its potential as an anti-inflammatory agent .

Q & A

Q. Resolving contradictions :

- Use orthogonal assays (e.g., compare enzyme inhibition vs. cell viability).

- Validate with structural analogs (e.g., fluorophenyl vs. methoxyphenyl substitutions) to isolate pharmacophores .

- Perform dose-response curves and statistical validation (e.g., pA₂ values for receptor binding) .

How does substituent variation impact the compound’s pharmacological profile?

Q. Advanced

- Electron-withdrawing groups (e.g., nitro at 4-nitrophenyl): Enhance σ₁ receptor antagonism (Ki < 100 nM) but reduce solubility .

- Heterocyclic substitutions (e.g., pyridinyl at position 3): Improve binding to tubulin (IC₅₀ = 0.8 µM in combretastatin analogs) .

- Halogenation (e.g., fluorine at 4-fluorophenyl): Boosts metabolic stability and bioavailability (logP reduction by 0.5 units) .

Structure-activity relationship (SAR) studies recommend balancing lipophilicity (cLogP 3.5–4.5) and hydrogen-bond donors (<3) for optimal permeability .

What computational tools are employed to predict binding modes and optimize derivatives?

Q. Advanced

- Molecular docking : Targeting uPAR (urokinase plasminogen activator receptor) or σ₁ receptors using AutoDock Vina or Glide . For example, pyridinyl interactions with Glu172 in tubulin explain antimitotic activity .

- QSAR models : Utilize descriptors like polar surface area (PSA) and molar refractivity to predict absorption (e.g., PSA < 90 Ų for blood-brain barrier penetration) .

- MD simulations : Assess stability of receptor-ligand complexes (e.g., RMSD < 2.0 Å over 100 ns) .

How are synthetic impurities or regioisomers characterized and controlled?

Q. Advanced

- Chromatography : HPLC with UV detection (C18 columns, acetonitrile/water gradient) resolves regioisomers (e.g., 1,3- vs. 1,5-disubstituted pyrazoles) .

- Spectroscopic techniques : ¹H-¹³C HMBC NMR distinguishes regioisomers via long-range coupling (e.g., J = 8 Hz for C4–H6 in 1,3-substituted analogs) .

- X-ray powder diffraction (XRPD) : Identifies crystalline impurities (>95% purity threshold) .

What are the challenges in scaling up synthesis, and how are they addressed?

Q. Advanced

- Low yields in cyclization : Optimize POCl₃ stoichiometry (1.2–1.5 equiv.) and reflux time (8–12 hrs) .

- Byproduct formation : Use scavengers (e.g., polymer-bound triphenylphosphine) to trap intermediates .

- Purification difficulties : Switch from column chromatography to recrystallization (ethanol/water) for gram-scale batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.